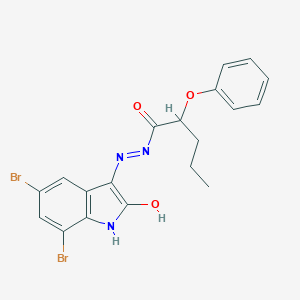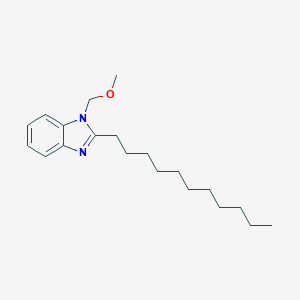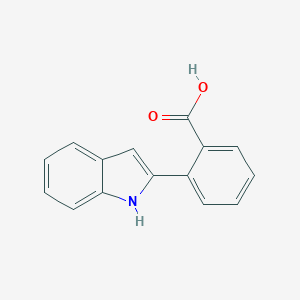![molecular formula C24H22N2O5 B383085 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 380192-86-9](/img/structure/B383085.png)
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol, commonly known as DIMEB, is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of DIMEB is not fully understood. However, studies have suggested that it interacts with specific proteins and enzymes in the body, leading to the modulation of various signaling pathways. For instance, DIMEB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, DIMEB can induce the expression of genes that promote apoptosis in cancer cells. Additionally, DIMEB has been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
DIMEB has been found to exhibit a range of biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the regulation of programmed cell death. Additionally, DIMEB has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with the development of Alzheimer's and Parkinson's disease, respectively. Moreover, DIMEB has been shown to possess anticonvulsant and analgesic properties, which are attributed to its ability to modulate specific signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIMEB in lab experiments is its high potency and selectivity. It exhibits a strong affinity for specific targets, making it a valuable tool for studying the mechanisms of various diseases. Additionally, DIMEB is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIMEB is its potential toxicity. Studies have shown that DIMEB can induce liver and kidney damage in animal models, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on DIMEB. One of the potential areas of application is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DIMEB can be used as a tool for studying the mechanisms of various diseases, including cancer, epilepsy, and chronic pain. Moreover, further studies are needed to evaluate the safety and efficacy of DIMEB in animal models and humans, which may pave the way for its clinical applications in the future.
In conclusion, DIMEB is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. It exhibits a range of biochemical and physiological effects, including anticancer, neuroprotective, and analgesic properties. While there are limitations to its use, DIMEB remains a valuable tool for studying the mechanisms of various diseases and developing new drugs for their treatment.
Synthesemethoden
The synthesis of DIMEB involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. The latter is then reacted with indole-2-carboxaldehyde in the presence of sodium borohydride to yield DIMEB. The purity of the compound is ensured by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DIMEB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, DIMEB has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Moreover, DIMEB has been found to possess anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-30-17-12-13-18(22(14-17)31-2)20(15-25(27)28)23-19-10-6-7-11-21(19)26(29)24(23)16-8-4-3-5-9-16/h3-14,20,29H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXCRAQSFQKFNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B383002.png)
![2-chloro-N-[6-(2-{2-nitrobenzylidene}hydrazino)-6-oxohexyl]benzamide](/img/structure/B383004.png)

![3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383010.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(4-chloro-2-methylphenoxy)propanohydrazide](/img/structure/B383012.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole](/img/structure/B383017.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B383021.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B383023.png)
![1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383024.png)
![1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole](/img/structure/B383025.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B383027.png)